
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog of a naturally occurring amino acid. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the atoms around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a suitable precursor, deuterium can be introduced through catalytic hydrogenation using deuterium gas (D2) or by using deuterated solvents and reagents in the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine .
Applications De Recherche Scientifique
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated compounds for various applications.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered reaction kinetics and potentially enhanced therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
Uniqueness
The uniqueness of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid lies in its deuterium atoms, which can significantly alter its chemical and biological properties compared to non-deuterated analogs. This makes it valuable for research in isotope effects and metabolic studies .
Propriétés
Formule moléculaire |
C3H7NO3 |
|---|---|
Poids moléculaire |
107.10 g/mol |
Nom IUPAC |
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2+/m1 |
Clé InChI |
BMYNFMYTOJXKLE-POUBFHHOSA-N |
SMILES isomérique |
[H][C@@]([2H])([C@@]([2H])(C(=O)O)O)N |
SMILES canonique |
C(C(C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


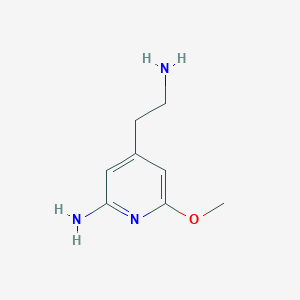
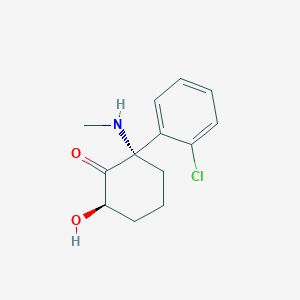
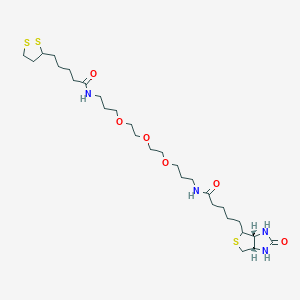

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
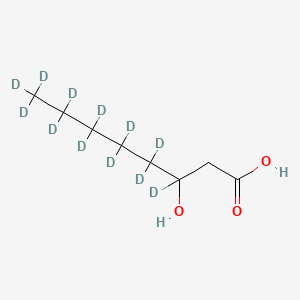


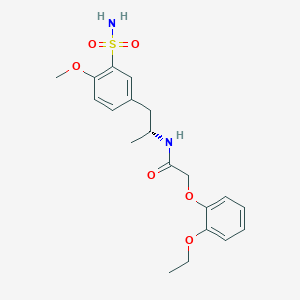
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

